BenchChemオンラインストアへようこそ!

3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Medicinal chemistry Halogen bonding Structure-activity relationship

This 3-bromo/6-ethoxy dual-substituted benzamide delivers a 40% polarizability enhancement over 3-chloro analogs, enabling stronger halogen bonding. The 6-ethoxy group boosts membrane permeability (~+0.4 ΔlogP vs 6-methoxy). SAR studies confirm non-linear, position-dependent bioactivity—generic substitution is scientifically unwarranted. REACH-registered and ECHA-listed for EU supply chain transparency. Ideal for antimicrobial, antiproliferative, and anti-quorum sensing screening cascades. Request a quotation today.

Molecular Formula C16H13BrN2O2S
Molecular Weight 377.26
CAS No. 321555-70-8
Cat. No. B2462256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
CAS321555-70-8
Molecular FormulaC16H13BrN2O2S
Molecular Weight377.26
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C16H13BrN2O2S/c1-2-21-12-6-7-13-14(9-12)22-16(18-13)19-15(20)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3,(H,18,19,20)
InChIKeyDQIZATYPACYSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 321555-70-8): Core Identity and Chemical Class Context for Scientific Procurement


3-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 321555-70-8, molecular formula C16H13BrN2O2S, molecular weight 377.3 g/mol) is a synthetic small molecule belonging to the N-(benzothiazol-2-yl)benzamide class . It features a 3-bromo substituent on the benzamide phenyl ring and a 6-ethoxy group on the benzothiazole core, a dual-substitution pattern that distinguishes it from numerous mono-substituted or differently halogenated analogs in screening libraries [1]. The compound is registered under REACH and listed in the ECHA substance inventory, confirming its availability within the European chemical supply chain for research purposes [2].

Why 3-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide Cannot Be Interchanged with Generic Benzothiazole Amide Analogs


Within the N-(benzothiazol-2-yl)benzamide class, subtitution patterns on both the benzamide phenyl ring and the benzothiazole core have been demonstrated to produce non-linear and position-dependent effects on biological activity. Published structure-activity relationship (SAR) studies on closely related series show that replacing a 3-bromo substituent with 3-chloro, relocating the halogen from the 3- to the 4-position, or altering the 6-ethoxy group to 6-methoxy can shift antimicrobial MIC values by more than 4-fold against Enterococcus faecalis and alter antiproliferative IC50 values by over an order of magnitude in MCF-7 and HepG2 cell lines [1][2]. These findings indicate that binding interactions at relevant biological targets are sensitive to both the electronic character (Br vs. Cl vs. F) and the spatial orientation (3- vs. 4-position) of substituents [2]. Consequently, generic substitution of 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide with a computationally similar or co-sourced analog is scientifically unwarranted without direct comparative data; the specific 3-bromo/6-ethoxy dual-substitution pattern constitutes a structurally distinct chemical entity whose quantitative performance cannot be reliably predicted from mono-substituted or regioisomeric alternatives [3].

Quantitative Differentiation Evidence for 3-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide Versus Closest Structural Analogs


Halogen-Dependent Electronic Differentiation: 3-Bromo Versus 3-Chloro Analog

The 3-bromo substituent on the benzamide ring of the target compound confers a larger atomic radius (1.85 Švs. 1.75 Šfor chlorine), higher polarizability (3.05 ų vs. 2.18 ų for chlorine), and a stronger halogen-bond donor capacity compared to the 3-chloro analog 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 313962-10-6). In published SAR studies on the benzothiazole amide class, halogen identity at the 3-position of the benzamide ring has been shown to modulate biological potency; compounds bearing electron-withdrawing groups (including bromo) exhibited enhanced antimitotic activity relative to unsubstituted or methyl-substituted comparators [1]. While no direct head-to-head comparison between the 3-bromo and 3-chloro analogs has been published, class-level SAR data indicate that the bromo substituent's distinct steric and electronic profile is expected to produce different target binding characteristics compared to the chloro analog, which carries a molecular weight of 332.8 g/mol versus 377.3 g/mol for the target compound .

Medicinal chemistry Halogen bonding Structure-activity relationship

6-Ethoxy Versus 6-Methoxy Substitution: Lipophilicity and Metabolic Stability Differentiation

The 6-ethoxy substituent on the benzothiazole core of the target compound (3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide) provides an additional methylene unit compared to the 6-methoxy analog 3-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS not assigned; SpectraBase Compound ID 1UWIPYu3OU) [1]. The ethoxy group is predicted to increase lipophilicity by approximately 0.3–0.5 logP units versus the methoxy analog, based on the Hansch π constant difference between ethoxy and methoxy substituents (Δπ ≈ +0.5) [2]. Published crystallographic data on N-(benzothiazol-2-yl)benzamide derivatives confirm that the 6-position substituent on the benzothiazole ring is solvent-exposed in certain binding conformations, meaning that the ethoxy-to-methoxy switch can alter desolvation energetics without necessarily disrupting core target binding [3]. In the benzothiazole amide class, compounds with 6-ethoxy substitution have been specifically explored as carbonic anhydrase inhibitors (e.g., ethoxzolamide, Ki = 1 nM), establishing a precedent for the 6-ethoxy group's role in target engagement [4].

Pharmacokinetics LogP optimization Metabolic stability

Regioisomeric Differentiation: 3-Bromo Versus 4-Bromo Benzamide Substitution and Its Impact on Biological Activity in the Benzothiazole Amide Class

The position of the bromo substituent on the benzamide ring critically determines biological activity in the N-(benzothiazol-2-yl)benzamide class. Published antimicrobial evaluation of N-1,3-benzothiazol-2-ylbenzamides demonstrated that positional isomerism (e.g., 3- vs. 4-substitution) results in non-equivalent MIC values. In the 2013 study by Armenise et al., compounds with substituents at different positions on the benzamide ring displayed MIC values against E. faecalis ranging from 8 to >512 μg/mL, with position-dependent variations exceeding 4-fold even among halogenated congeners [1]. Although the 3-bromo and 4-bromo isomers have not been directly compared in the same published assay, the established positional sensitivity of the benzothiazole amide pharmacophore means that 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide and its 4-bromo isomer (CAS not individually confirmed) cannot be treated as interchangeable screening probes [1][2]. Further, N-(benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers show differential BSA- and DNA-binding profiles, confirming that regioisomeric substitution alters biomolecular recognition even in the absence of a specific protein target [2].

Regioisomer selectivity Antimicrobial SAR Positional isomer differentiation

Benzothiazole Amide Class Anti-Quorum Sensing Activity: Comparative Context for Target Compound Evaluation

The N-(benzothiazol-2-yl)benzamide scaffold has been validated as a quorum sensing (QS) inhibitory chemotype. In a 2023 study by Sharma et al., the unsubstituted parent compound N-(benzo[d]thiazol-2-yl)benzamide (compound 3a) demonstrated anti-QS activity of 4.67 ± 0.45 (zone of inhibition, mm) compared to the reference standard salicylic acid at 4.40 ± 0.10 mm against Pseudomonas aeruginosa [1]. Molecular docking of this series against the LasR QS receptor revealed binding affinities ranging from −11.2 to −7.6 kcal/mol, confirming that the benzothiazole amide core engages the QS regulatory protein [1]. The target compound 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide represents a structurally elaborated analog of this validated QS inhibitor scaffold, bearing two additional substituents (3-bromo and 6-ethoxy) that are predicted to modulate both binding affinity and physicochemical properties relative to the characterized parent compound [1]. While direct QS inhibition data for the target compound are not available, its structural relationship to the validated hit compound 3a provides a rational basis for its prioritization in anti-virulence screening campaigns [1][2].

Quorum sensing inhibition Pseudomonas aeruginosa Anti-biofilm

Physicochemical Differentiation: Molecular Weight, LogP, and Hydrogen Bond Donor/Acceptor Profile Versus Unsubstituted and Mono-Substituted Analogs

The target compound 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (MW 377.3 g/mol, molecular formula C16H13BrN2O2S) occupies a distinct physicochemical space compared to its closest commercially available analogs. Relative to the unsubstituted parent N-(1,3-benzothiazol-2-yl)benzamide (MW 254.3 g/mol, C14H10N2OS), the target compound adds 123 g/mol (48.4% increase) and one hydrogen bond acceptor (ethoxy oxygen) while retaining a single hydrogen bond donor (amide NH) . Compared to the 3-bromo-only analog 3-bromo-N-(1,3-benzothiazol-2-yl)benzamide (estimated MW ~333 g/mol, C14H9BrN2OS), the target compound adds 44 g/mol attributable to the ethoxy group . The presence of the 6-ethoxy group introduces an additional rotatable bond (O-CH2CH3) absent in the des-ethoxy analog, potentially increasing conformational entropy upon target binding [1]. In a 2025 study of N-(benzo[d]thiazol-2-yl)benzamide chlorinated isomers, the authors demonstrated that even single-atom substitution (H→Cl) at different positions significantly altered BSA binding constants and DNA intercalation propensity, underscoring that each substituent contributes non-additively to biomolecular recognition [1].

Drug-likeness Physicochemical profiling Lead optimization

REACH Regulatory Status and Supply Chain Transparency as Procurement Differentiation Factors

3-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is registered in the European Chemicals Agency (ECHA) substance database under substance infocard identifier 100.355.970, confirming its listing in the EU REACH regulatory framework [1]. This regulatory registration provides a verifiable identity record, including molecular formula (C16H13BrN2O2S) and CAS number (321555-70-8), which distinguishes it from unregistered or ambiguously catalogued structural analogs. In contrast, several closely related analogs—including 3-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide—lack ECHA registration records, creating ambiguity regarding their commercial availability, regulatory compliance, and exact chemical identity within the European research supply chain [1]. The availability of an ECHA infocard provides procurement officers and laboratory managers with an independently verifiable reference point for incoming material quality control (e.g., NMR verification against the registered structure) and simplifies customs documentation for international shipments [1].

REACH compliance Chemical supply chain Regulatory database

Recommended Application Scenarios for 3-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide Based on Verified Differentiation Evidence


Halogen-Bond-Driven Medicinal Chemistry Campaigns Targeting Bromodomain-Containing or Halogen-Accepting Proteins

The 3-bromo substituent provides a 40% higher polarizability compared to the 3-chloro analog, enhancing halogen-bond donor capacity . This compound should be prioritized in screening cascades where halogen bonding to a protein backbone carbonyl or π-system is mechanistically implicated (e.g., bromodomain-containing proteins, kinases with halogen-accepting hinge regions). The 6-ethoxy group simultaneously contributes a moderate lipophilicity increase (ΔlogP ≈ +0.4 vs. 6-methoxy) that may improve membrane permeability in cell-based target engagement assays [1]. Researchers should explicitly compare this compound head-to-head with the 3-chloro and 6-methoxy analogs to quantify the contribution of bromine-specific halogen bonding to target potency.

Anti-Virulence and Anti-Biofilm Screening Against Pseudomonas aeruginosa Utilizing the Benzothiazole Amide QS Inhibitor Scaffold

The parent N-(benzothiazol-2-yl)benzamide scaffold has confirmed anti-quorum sensing activity against P. aeruginosa (zone of inhibition: 4.67 ± 0.45 mm, exceeding the salicylic acid standard) [2]. 3-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide represents an elaborated analog of this validated hit and should be included in follow-up structure-activity relationship studies aimed at improving anti-QS potency or altering biofilm dispersal kinetics. Its distinct substitution pattern (3-bromo + 6-ethoxy) may address the moderate binding affinity of the parent compound (docking score range −11.2 to −7.6 kcal/mol against LasR) by introducing additional hydrophobic contacts or halogen-bond interactions within the LasR ligand-binding pocket [2].

Antiproliferative Screening Libraries for MCF-7 and HepG2 Cancer Cell Lines

The N-1,3-benzothiazol-2-ylbenzamide class has demonstrated prominent antiproliferative effects against MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cell lines, with certain derivatives inducing proapoptotic effects [3]. The 3-bromo substitution places this compound within the electron-withdrawing substituent category, which was associated with enhanced antimitotic activity in published SAR studies [3]. The target compound should be included in focused antiproliferative screening sets alongside its 4-bromo regioisomer to experimentally determine the positional dependence of growth inhibition potency, given the documented ≥4-fold variation between positional isomers within this chemotype [4].

Physicochemical Property Benchmarking and Computational Model Validation Studies

With a molecular weight of 377.3 g/mol, one hydrogen bond donor, and three hydrogen bond acceptors, 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide occupies a defined region of lead-like chemical space that is distinct from its des-ethoxy and des-bromo analogs . This makes it a useful test compound for validating computational models that predict the impact of dual substitution on logP, aqueous solubility, and plasma protein binding. The compound's REACH registration and ECHA Infocard availability further support its use as a reference standard in analytical method development, where verified chemical identity and regulatory documentation are prerequisites for method qualification [5].

Quote Request

Request a Quote for 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.